REACTION_CXSMILES
|
IC(C)CC1CN([C@@H](CC)C(N)=O)C(=O)C1.[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]1[O:27][C:25](=O)[CH2:24][CH2:23]1.S(Cl)([Cl:30])=O.[CH3:32][OH:33]>[Cl-].[Zn+2].[Cl-]>[CH3:32][O:33][C:25](=[O:27])[CH2:24][CH2:23][CH:22]([Cl:30])[CH2:21][CH2:20][CH2:19][CH2:18][CH3:17] |f:4.5.6|
|
Name
|
(2S)-2-[4-(2-iodopropyl)-2-oxo-1-pyrrolidinyl]butanamide
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
IC(CC1CC(N(C1)[C@H](C(=O)N)CC)=O)C
|
Name
|
226
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC1CCC(=O)O1
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two minor impurities are also isolated
|
Type
|
CUSTOM
|
Details
|
after recrystallisation
|
Type
|
CUSTOM
|
Details
|
By Alkylation/Acylation of a Butyramide The synthesis of the two stereoisomers of (2S)-2-(5-nonyl-2-oxo-1-pyrrolidinyl)butanamide
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CCCCC)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |